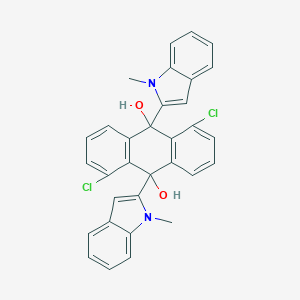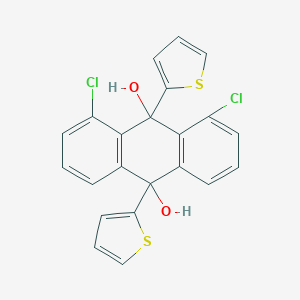
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide is a complex organic compound that features a quinoline core substituted with a benzothiazole moiety.
準備方法
The synthesis of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzothiazole and quinoline moieties through a thioether linkage, often using a base such as sodium hydride in a polar aprotic solvent.
化学反応の分析
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
This compound has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, with studies indicating its ability to modulate GABA receptors and sodium channels.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: It has been used in studies to understand the interaction of heterocyclic compounds with biological targets, providing insights into drug design and development.
作用機序
The mechanism of action of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The benzothiazole moiety is crucial for its binding affinity and specificity .
類似化合物との比較
Similar compounds include:
1,3-Benzothiazol-2-yl Hydrazones: These compounds also exhibit anticonvulsant activity but differ in their structural framework and binding properties.
特性
分子式 |
C21H20N2OS2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
1-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N2OS2/c1-14(24)23-18-10-6-4-8-16(18)15(12-21(23,2)3)13-25-20-22-17-9-5-7-11-19(17)26-20/h4-12H,13H2,1-3H3 |
InChIキー |
NLTPCYFIENGPCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)




![11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)








